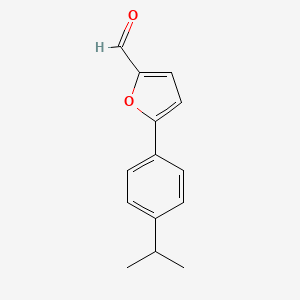

5-(4-Isopropylphenyl)-2-furaldehyde

Description

5-(4-Isopropylphenyl)-2-furaldehyde is a furan-derived aldehyde featuring a 4-isopropylphenyl substituent at the 5-position of the furan ring. For example, 5-(4-chlorophenyl)-2-furaldehyde (CAS 34035-03-5) is synthesized via condensation reactions in aqueous or polar solvents, yielding orange crystals with a melting point of 126–128°C .

This compound is of interest in medicinal chemistry and materials science due to the furan ring's electronic properties and the isopropyl group's steric effects.

Properties

Molecular Formula |

C14H14O2 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

5-(4-propan-2-ylphenyl)furan-2-carbaldehyde |

InChI |

InChI=1S/C14H14O2/c1-10(2)11-3-5-12(6-4-11)14-8-7-13(9-15)16-14/h3-10H,1-2H3 |

InChI Key |

JOIPKERAWQMTME-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC=C(O2)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Furan Derivatives

The following table summarizes key physical and synthetic data for 5-(4-isopropylphenyl)-2-furaldehyde and its analogs:

*Calculated based on formula C₁₄H₁₆O₂.

†Yield range for nitrophenyl analogs synthesized via Strecker methods.

‡Yields improved with acid catalysis.

Key Observations:

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., nitro in 5-(4-nitrophenyl)-2-furaldehyde) enhance reactivity in nucleophilic additions, as seen in their rapid condensation with nitrogen bases . In contrast, electron-donating groups like isopropyl may reduce electrophilicity at the aldehyde, affecting reaction rates.

- Steric Effects : The isopropyl group introduces significant steric hindrance compared to smaller substituents (e.g., chloro or nitro). This may lower yields in condensation reactions due to reduced accessibility of the aldehyde group .

- Thermal Stability : Chlorophenyl derivatives exhibit higher melting points (126–128°C) compared to thiophene analogs, likely due to stronger intermolecular interactions in the solid state .

Heterocycle Variations: Furan vs. Thiophene

Replacing the furan ring with thiophene (e.g., 5-(4-isopropylphenyl)thiophene-2-carboxylic acid) alters electronic and structural properties:

- Aromaticity and Reactivity : Thiophene's higher aromatic stability compared to furan reduces susceptibility to electrophilic substitution but enhances acid stability .

- Applications : Thiophene derivatives are prioritized in materials science (e.g., conductive polymers), whereas furan derivatives are more common in pharmaceutical intermediates due to their metabolic compatibility .

Functional Comparisons in Research

Pharmacological Potential

- IM-7 (3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione) : Derived from 5-(4-isopropylphenyl) precursors, this compound demonstrated acute cardiovascular effects in rats, highlighting the bioactivity of the isopropylphenyl-furan scaffold .

- Chalcone Derivatives : Analog 5-(4-chlorophenyl)-2-furaldehyde was used to synthesize chalcones (e.g., compound 2a, m.p. 179–181°C), which are studied for anticancer and anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.